4-bromo-N-(4-hydroxybutyl)benzamide
Description
4-Bromo-N-(4-hydroxybutyl)benzamide is a benzamide derivative featuring a 4-bromo-substituted benzene ring linked via an amide bond to a 4-hydroxybutyl group. The hydroxybutyl moiety introduces a flexible aliphatic chain with a terminal hydroxyl group, which may enhance solubility in polar solvents and influence hydrogen-bonding interactions. Such modifications are critical in pharmaceutical chemistry, where substituents dictate bioavailability, metabolic stability, and target binding .
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
4-bromo-N-(4-hydroxybutyl)benzamide |
InChI |
InChI=1S/C11H14BrNO2/c12-10-5-3-9(4-6-10)11(15)13-7-1-2-8-14/h3-6,14H,1-2,7-8H2,(H,13,15) |
InChI Key |
DNYUFMVCOHKHPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCCO)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-hydroxybutyl)benzamide typically involves a multi-step process:
Bromination of Benzamide: The starting material, benzamide, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromobenzamide.
N-Alkylation: The 4-bromobenzamide is then reacted with 4-bromobutanol in the presence of a base such as potassium carbonate to form 4-bromo-N-(4-hydroxybutyl)benzamide.
Industrial Production Methods
Industrial production methods for 4-bromo-N-(4-hydroxybutyl)benzamide would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-hydroxybutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: The major product would be 4-bromo-N-(4-oxobutyl)benzamide.
Reduction: The major product would be N-(4-hydroxybutyl)benzamide.
Substitution: The major products would depend on the nucleophile used, such as 4-azido-N-(4-hydroxybutyl)benzamide or 4-thio-N-(4-hydroxybutyl)benzamide.
Scientific Research Applications
4-bromo-N-(4-hydroxybutyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-hydroxybutyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural and Crystallographic Features
Table 1: Structural Comparison of 4-Bromo-N-Substituted Benzamides
*Dihedral angles between the amide plane and substituted benzene ring.
Key Observations :
- Substituent Effects on Planarity : The 2-nitrophenyl and 2-hydroxyphenyl analogs exhibit significant dihedral angles (~74°) between the amide group and aromatic ring, reducing conjugation. In contrast, methoxy groups (e.g., 4MNB) may allow closer alignment due to steric and electronic effects .
- Hydrogen Bonding : Hydroxyl-containing derivatives (e.g., 2-hydroxyphenyl) form robust O–H⋯O and N–H⋯O networks, influencing crystal packing and stability. The hydroxybutyl group in the target compound may similarly participate in intermolecular hydrogen bonds .
Physicochemical Properties
- Solubility : Methoxy and nitro groups (e.g., 4MNB) reduce polarity, while hydroxyl groups (e.g., 2-hydroxyphenyl) increase aqueous solubility. The hydroxybutyl group may offer intermediate polarity, balancing membrane permeability and solubility .
- Thermal Stability : Melting points for analogs range from 454 K (2-hydroxyphenyl derivative) to higher values for nitro-substituted compounds, suggesting substituent-dependent stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
